
Integracin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Integracin C is a benzoate ester obtained by the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxy benzoic acid which is also substituted by a undec-7-en-1-yl group at position 6. It is isolated from Cytonaema sp. and has anti-HIV-1 activity. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a member of resorcinols and a benzoate ester.
Wissenschaftliche Forschungsanwendungen
Biological Role of Integrin C
Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. They are critical for various physiological processes, including:
- Cell Migration: Integrins mediate the movement of cells across the ECM, which is essential in wound healing and immune responses.
- Signal Transduction: They transmit signals from the ECM to the cell interior, influencing cellular behavior and gene expression.
- Tissue Development and Repair: Integrins are involved in tissue architecture maintenance and repair mechanisms.
Therapeutic Applications
Integrin C has been targeted in various therapeutic contexts:
Cancer Therapy
Integrin C plays a significant role in tumor progression and metastasis. Targeting integrins can inhibit cancer cell migration and invasion.
- Case Study: A study demonstrated that blocking Integrin C with specific antibodies reduced tumor growth and metastasis in mouse models of breast cancer. This suggests potential for integrin antagonists as adjunct therapies in oncology .
Cardiovascular Diseases
Integrins are implicated in cardiovascular diseases due to their role in platelet aggregation and vascular inflammation.
- Case Study: Research involving the integrin αIIbβ3 antagonist showed a significant reduction in thrombotic events during percutaneous coronary interventions (PCI). In clinical trials, patients receiving these antagonists had fewer adverse cardiac events compared to controls .
Inflammatory Bowel Disease (IBD)
Integrins α4β7 and α4β1 have been targeted to reduce inflammation in IBD.
- Case Study: Natalizumab, an antibody targeting α4 integrins, has shown efficacy in treating multiple sclerosis and Crohn's disease. However, it carries risks of serious side effects like progressive multifocal leukoencephalopathy (PML) . Vedolizumab, another integrin antagonist, has emerged as a safer alternative for IBD treatment .
Future Directions in Research
The ongoing research focuses on:
- Novel Integrin Antagonists: Development of new drugs targeting different integrins to enhance specificity and reduce side effects.
- Combination Therapies: Exploring the efficacy of combining integrin inhibitors with other therapeutic agents to improve treatment outcomes in cancer and autoimmune diseases.
- Personalized Medicine Approaches: Tailoring integrin-targeted therapies based on individual patient profiles to maximize therapeutic benefits while minimizing risks.
Data Tables
The following table summarizes key findings from recent studies on Integrin C applications:
Application Area | Therapeutic Agent | Major Findings | Adverse Effects |
---|---|---|---|
Cancer | Integrin C Antagonists | Reduced tumor growth and metastasis | None reported |
Cardiovascular Diseases | αIIbβ3 Antagonists | 35% fewer thrombotic events post-PCI | Major bleeding risk |
Inflammatory Bowel Disease | Natalizumab | Significant clinical remission rates | Risk of PML |
Inflammatory Bowel Disease | Vedolizumab | Effective without PML risk | Minimal adverse effects |
Eigenschaften
Molekularformel |
C35H52O6 |
---|---|
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
11-(3,5-dihydroxyphenyl)undecan-4-yl 2,4-dihydroxy-6-[(E)-undec-7-enyl]benzoate |
InChI |
InChI=1S/C35H52O6/c1-3-5-6-7-8-9-10-13-16-20-28-24-31(38)26-33(39)34(28)35(40)41-32(18-4-2)21-17-14-11-12-15-19-27-22-29(36)25-30(37)23-27/h6-7,22-26,32,36-39H,3-5,8-21H2,1-2H3/b7-6+ |
InChI-Schlüssel |
LYMWNVVWPGMTHS-VOTSOKGWSA-N |
SMILES |
CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |
Isomerische SMILES |
CCC/C=C/CCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |
Kanonische SMILES |
CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.